methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-13-11-16(12-18(21)26-13)27-15-7-9-20(10-8-15)28(23,24)17-5-3-14(4-6-17)19(22)25-2/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHAJRKLFYQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves multiple steps. The starting materials are commercially available compounds that undergo a series of reactions, including:
Pyran Formation: The initial step involves the formation of the pyran ring using a cyclization reaction, with specific catalysts like acids or bases under controlled temperature.
Sulfonylation: The piperidine ring is then sulfonylated. This reaction typically involves treating piperidine with sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed by esterifying the sulfonyl piperidine with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrially, the compound is synthesized in large reactors ensuring high yield and purity. The reaction conditions, including temperature, pressure, and time, are optimized to maximize production efficiency while minimizing by-products. Industrial scale synthesis also involves purification steps like recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be carried out using reducing agents like lithium aluminum hydride, yielding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide, temperature control.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Various nucleophiles like amines and thiols, with solvents like dichloromethane or acetonitrile, and catalysts if needed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Compounds with new substituents replacing the sulfonyl group.
Scientific Research Applications
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has diverse applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.
Medicine: Investigated for its pharmaceutical properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, affecting processes like signal transduction or metabolic reactions.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural comparisons are summarized below:
*Inferred from structural analysis; exact data unavailable.
Key Observations:
- Heterocyclic Rings : The target’s 2-oxo-pyran ring differs from pyridine () in electronic properties. The oxo group increases polarity and may enhance solubility in polar solvents compared to pyridine’s aromatic nitrogen .
- Functional Groups : The sulfonyl group in the target and ’s compound contributes to higher molecular weights and polarity compared to ’s pyran-benzoate derivative .
Biological Activity
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O5S |
| Molecular Weight | 430.52 g/mol |
| CAS Number | 1706088-80-3 |
The structure includes a piperidine moiety, a pyran ring, and a benzoate group, which are known to impart diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing the pyran ring exhibit antimicrobial effects. A study on similar derivatives revealed that they could inhibit the growth of various bacterial strains, suggesting that this compound may also possess such activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Pyran derivatives have been investigated for their anticancer properties. For instance, compounds with structural similarities were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . this compound may exhibit similar effects, warranting further exploration in cancer research.
Neurological Effects
The piperidine component suggests potential neuropharmacological activity. Studies on piperidine derivatives indicate they can influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The specific interactions of this compound with neurotransmitter receptors require detailed investigation to elucidate its effects on neurological health.
The exact mechanism by which this compound exerts its biological effects is still under research. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways related to pain perception or inflammation.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A derivative with a similar structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
- Anticancer Research : A pyran-based compound was tested in vitro against breast cancer cell lines and showed a dose-dependent increase in cell death attributed to apoptosis .
- Neuropharmacological Investigation : Piperidine derivatives have been evaluated for their effects on anxiety models in rodents, showing promise as therapeutic agents for anxiety disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Coupling a piperidine derivative with a sulfonyl chloride intermediate under basic conditions (e.g., NaOH in dichloromethane) .
- Etherification : Introducing the 6-methyl-2-oxo-2H-pyran-4-yl group via nucleophilic substitution, often requiring anhydrous solvents (e.g., xylene) and prolonged reflux (25–30 hours) .
- Purification : Recrystallization from methanol or column chromatography to achieve >95% purity .
- Critical Parameters : Reaction temperature, stoichiometry of reagents (e.g., chloranil as an oxidizing agent), and inert atmosphere (N₂) to prevent side reactions .
Q. How can researchers characterize this compound’s structural integrity?
- Analytical Techniques :
- HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment .
- NMR/IR : Confirm the sulfonyl group (δ 3.3–3.5 ppm in ¹H NMR; ~1350 cm⁻¹ S=O stretch in IR) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z ~466) and fragmentation patterns .
Q. What safety precautions are essential during handling?
- PPE : Safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- First Aid : Immediate rinsing with water for accidental exposure; consult a physician if inhaled or ingested .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Experimental Design :
- Catalyst Screening : Test bases like Na₂CO₃ vs. K₂CO₃ to enhance nucleophilicity of the piperidine oxygen .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against dichloromethane for solubility and reactivity .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
- Data Interpretation : A 2024 study reported a 15% yield increase using LiH in DMF, likely due to improved deprotonation of the piperidine intermediate .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Case Study : Discrepancies in ¹H NMR signals for the pyran-4-yl group may arise from tautomerism (2-oxo vs. 4-oxo forms).
- Resolution Strategies :
- Variable Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at −20°C to 50°C .
- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) .
Q. What strategies improve the compound’s stability in aqueous buffers?
- Degradation Pathways : Hydrolysis of the ester or sulfonamide groups under acidic/basic conditions.
- Stabilization Methods :
- pH Optimization : Use ammonium acetate buffer (pH 6.5) to minimize ester hydrolysis .
- Lyophilization : Store as a lyophilized powder to prevent solvent-mediated degradation .
- Accelerated Stability Testing : Monitor degradation products via LC-MS at 40°C/75% RH over 14 days .
Q. How to design derivatives to explore structure-activity relationships (SAR)?
- Target Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
